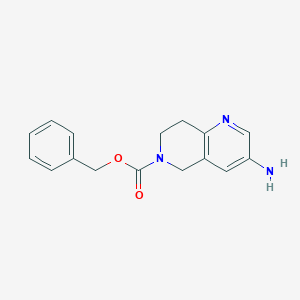

Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.:

Cat. No.: VC15903334

Molecular Formula: C16H17N3O2

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N3O2 |

|---|---|

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | benzyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

| Standard InChI | InChI=1S/C16H17N3O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,17H2 |

| Standard InChI Key | GKIKDEMDPXMRDS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC2=C1N=CC(=C2)N)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

The molecular formula of benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is C₁₆H₁₇N₃O₂, with a molecular weight of 283.32 g/mol. Its IUPAC name, benzyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate, reflects the fusion of a partially hydrogenated naphthyridine ring system and a benzyloxycarbonyl group. Key structural features include:

-

Naphthyridine Core: A bicyclic system comprising two fused pyridine rings, with nitrogen atoms at positions 1 and 6.

-

Amino Group: A primary amine (-NH₂) at position 3, enhancing hydrogen-bonding potential.

-

Benzyl Ester: A benzyloxycarbonyl (Cbz) protecting group at position 6, which influences solubility and reactivity .

The compound’s canonical SMILES string, C1CN(CC2=C1N=CC(=C2)N)C(=O)OCC3=CC=CC=C3, and InChIKey, GKIKDEMDPXMRDS-UHFFFAOYSA-N, provide unambiguous representations of its connectivity.

Synthesis and Optimization

Synthetic Routes

The synthesis of benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves multistep organic reactions, typically starting from readily available precursors. A generalized approach includes:

-

Core Formation: Condensation of anthranilic acid derivatives with cyclic ketones (e.g., piperidin-4-one) under acidic conditions, as seen in the Niementowski reaction .

-

Functionalization: Introduction of the amino group via nucleophilic substitution or reduction of nitro intermediates.

-

Protection/Deprotection: Use of benzyl chloroformate to install the Cbz group, followed by selective deprotection if needed .

Reaction conditions such as solvent polarity (e.g., trifluoroethanol for electron-deficient substrates), temperature (often 80–100°C), and catalysts (e.g., phosphorus oxychloride) critically influence yields .

Table 1: Representative Synthesis Parameters

Industrial Scalability

While laboratory-scale syntheses are well-documented, industrial production requires optimization for cost and efficiency. Continuous flow reactors and automated purification systems could address challenges in handling air-sensitive intermediates or exothermic reactions.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its amino and ester groups, as well as the electron-deficient naphthyridine core:

-

Amino Group: Participates in acylations (e.g., with acetic anhydride), sulfonations, and Schiff base formations.

-

Benzyl Ester: Susceptible to hydrolysis under acidic or basic conditions, enabling conversion to carboxylic acids .

-

Naphthyridine Ring: Undergoes electrophilic substitution at position 5 or 7, though steric hindrance from the benzyl group may limit reactivity .

Notably, the amino group’s lone pair electrons can coordinate to metal catalysts, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.

Research Gaps and Future Directions

Current limitations include:

-

Stereochemical Uncertainty: The configuration at chiral centers (e.g., position 6) remains unconfirmed.

-

In Vivo Data: No pharmacokinetic or toxicity studies are reported.

Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume